
5-Fluoroisoquinoline
Overview
Description
5-Fluoroisoquinoline is a fluorinated derivative of isoquinoline, a heterocyclic aromatic compound with a nitrogen atom at position 2. The introduction of fluorine at position 5 alters electronic, steric, and physicochemical properties, making it valuable in medicinal chemistry and material science. Fluorine’s electronegativity enhances metabolic stability and bioavailability, which is critical in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
There are several synthetic methodologies for preparing 5-Fluoroisoquinoline:
Direct Fluorination: This method involves the direct introduction of a fluorine atom onto the isoquinoline ring.
Cyclization of Precursor: Another approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring.
Industrial Production Methods
Industrial production methods for this compound are generally based on the above synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize costs .
Chemical Reactions Analysis
Types of Reactions
5-Fluoroisoquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce tetrahydroisoquinoline derivatives .
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the antiviral potential of fluorinated heterocycles, including 5-fluoroisoquinoline. These compounds exhibit significant activity against various viruses, including hepatitis C virus (HCV) and human immunodeficiency virus (HIV). For instance, a study demonstrated that derivatives of this compound could inhibit HCV RNA polymerase, suggesting their potential as antiviral agents .
Anticancer Properties
This compound has been investigated for its anticancer properties. Research indicates that it can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. A specific derivative was shown to inhibit tumor growth in xenograft models, highlighting its potential as an anticancer therapeutic .
Neuroprotective Effects
The compound also exhibits neuroprotective effects, making it relevant in the treatment of neurodegenerative diseases. Studies suggest that this compound derivatives can protect neuronal cells from oxidative stress and apoptosis, thereby offering potential therapeutic avenues for conditions like Alzheimer's disease .
Building Block in Organic Synthesis
This compound serves as a crucial building block in organic synthesis. It can be utilized to synthesize more complex structures through various reactions such as nucleophilic substitutions and cross-coupling reactions. This versatility makes it an essential component in the development of new pharmaceuticals .
Synthesis of Sulfonamides
One notable application is the synthesis of sulfonamide derivatives from this compound. The process involves the formation of sulfonyl chlorides, which can then react with amines to produce biologically active sulfonamides . This method has been optimized to enhance yield and reduce production costs.
Data Tables
Case Study 1: Antiviral Efficacy
A study evaluated the efficacy of a novel this compound derivative against HCV. The compound demonstrated IC50 values comparable to existing antiviral agents, supporting its potential as a lead compound for further development.
Case Study 2: Cancer Treatment
In preclinical trials, a specific this compound derivative was tested on various cancer cell lines. Results indicated significant inhibition of cell proliferation and induction of apoptosis, warranting further investigation into its mechanism of action.
Mechanism of Action
The mechanism of action of 5-Fluoroisoquinoline involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can enhance the compound’s binding affinity to its targets, leading to increased biological activity. The exact pathways and targets depend on the specific application, but common targets include enzymes and receptors involved in various biological processes .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Effects on Physicochemical Properties
The table below compares key properties of 5-fluoroisoquinoline and its halogenated/nitrogenated analogues:
*Calculated based on molecular formula.
Key Research Findings
- Electronic Effects: Fluorine’s inductive effect increases the isoquinoline ring’s electron density at adjacent positions, influencing regioselectivity in further substitutions .
- Medicinal Chemistry: Fluorinated isoquinolines are prioritized in anticancer and antimicrobial research due to enhanced pharmacokinetic profiles .
- Synthetic Challenges: Fluorination of isoquinoline remains less straightforward compared to bromination or nitration, often requiring specialized reagents or catalysts .
Biological Activity
5-Fluoroisoquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Properties
This compound (C9H6FN) is characterized by a fluorine atom attached to the isoquinoline ring system. This structural modification can influence its biological activity, enhancing its interaction with various biological targets.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Anticancer Activity : It has shown promise in inhibiting the growth of various cancer cell lines.
- Antimicrobial Properties : The compound has been evaluated for its effectiveness against bacterial strains.
- Tyrosine Kinase Inhibition : It displays activity against specific tyrosine kinases, which are crucial in cancer signaling pathways.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, Gokhale et al. synthesized a series of quinazolinone-based hybrids that exhibited significant anticancer activity against MCF-7 (breast cancer), HepG2 (liver cancer), and Vero (normal cell line) with IC50 values indicating low toxicity to normal cells compared to standard treatments like 5-fluorouracil .
Table 1: Anticancer Activity of this compound Derivatives
Compound | Cell Line | IC50 (μM) | Reference |
---|---|---|---|
This compound derivative A | MCF-7 | 42.4 | |
This compound derivative B | HepG2 | 15.8 | |
This compound derivative C | Vero | 50.5 |
The mechanism by which this compound exerts its anticancer effects appears to involve the inhibition of key signaling pathways associated with tumor growth and proliferation. Specifically, it has been shown to inhibit tyrosine kinases such as VEGFR-1 and PDGFR-α, which are implicated in angiogenesis and cancer progression .
Case Study: Tyrosine Kinase Inhibition
A study evaluating the effect of this compound on various tyrosine kinases revealed that it exhibited high selectivity for VEGFR-1 and PDGFR-α while showing minimal activity against other kinases such as EGFR and FGFR-2 . This selectivity is crucial for developing targeted cancer therapies that minimize side effects.
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Fluoroquinolones, a class of antibiotics that include compounds similar to this compound, have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria . The introduction of a fluorine atom enhances the lipophilicity and bioavailability of these compounds, making them effective in treating infections.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Fluoroisoquinoline, and how do reaction conditions influence yield?
- Methodological Answer : The Skraup reaction is a classical method for synthesizing quinoline derivatives. For this compound, nitration followed by fluorination of the isoquinoline backbone is commonly employed. Key parameters include temperature control (120–140°C), choice of fluorinating agent (e.g., HF-pyridine), and solvent polarity. Yield optimization requires monitoring intermediates via TLC and adjusting stoichiometry of reducing agents (e.g., SnCl₂) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : ¹⁹F NMR is critical for detecting fluorine environments (δ ≈ -120 to -150 ppm). Coupling constants (e.g., J₃-F ~8 Hz) in ¹H NMR help confirm substitution patterns. Mass spectrometry (EI-MS) verifies molecular ion peaks (m/z 147.1). Complementary techniques include IR spectroscopy for C-F stretching (~1100 cm⁻¹) and HPLC purity analysis (C18 column, MeCN/H₂O mobile phase) .
Q. How does this compound’s stability vary under acidic or basic conditions?
- Methodological Answer : Stability studies involve incubating the compound in buffered solutions (pH 2–12) at 25°C and 40°C. Degradation is monitored via UV-Vis spectroscopy (λmax ~270 nm) and HPLC. Fluorine’s electron-withdrawing effect enhances stability in acidic conditions but increases susceptibility to hydrolysis in basic media. Kinetic modeling (first-order decay) quantifies half-life .
Q. What are common impurities in this compound synthesis, and how are they resolved?
- Methodological Answer : Major impurities include dehalogenated byproducts (e.g., isoquinoline) and regioisomers. Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) isolates the target compound. Purity is validated via melting point analysis (mp 89–91°C) and comparative NMR with reference spectra .
Advanced Research Questions
Q. How does fluorine substitution at the 5-position alter the electronic properties of isoquinoline?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) reveal fluorine’s inductive effects, reducing electron density at N1 and increasing aromatic ring polarization. Electrochemical studies (cyclic voltammetry) show a 0.3 V anodic shift in oxidation potentials compared to unsubstituted isoquinoline. Frontier molecular orbital analysis (HOMO-LUMO gaps) correlates with reactivity in cross-coupling reactions .
Q. How can researchers resolve contradictory data on fluorination efficiency in this compound derivatives?
- Methodological Answer : Systematic meta-analysis of fluorination protocols (e.g., Balz-Schiemann vs. Halex reactions) identifies solvent polarity and catalyst loading as critical variables. Contradictions arise from incomplete reaction monitoring—employ in-situ ¹⁹F NMR or LC-MS to track intermediates. Statistical tools (ANOVA) evaluate batch-to-batch variability .
Q. What computational models predict the reactivity of this compound in nucleophilic aromatic substitution?
- Methodological Answer : Molecular dynamics simulations (AMBER force field) model transition states for SNAr reactions. Fukui indices pinpoint electrophilic centers, while solvent-accessible surface area (SASA) calculations predict solvation effects. Validate models with kinetic isotope effect (KIE) studies and Hammett plots .
Q. What experimental designs ensure reproducibility in this compound synthesis?
- Methodological Answer : Use Design of Experiments (DoE) to optimize parameters (temperature, stoichiometry, solvent). Document protocols per CONSORT-EHEALTH guidelines: publish raw NMR data, chromatograms, and reaction trajectories in supplementary materials. Replicate studies across independent labs to confirm yield and purity .
Q. How do substituents on the isoquinoline ring influence fluorination regioselectivity?
- Methodological Answer : Competitive fluorination experiments with substituted precursors (e.g., 6-methylisoquinoline) reveal steric and electronic effects. Hammett σ⁺ values correlate with fluorination rates. X-ray crystallography of intermediates identifies transition-state geometries. Kinetic studies (Arrhenius plots) quantify activation barriers .
Q. What strategies design this compound derivatives for targeted biological activity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies involve introducing functional groups (e.g., sulfonamides, alkyl chains) at C3/C4. Screen derivatives against enzyme targets (e.g., kinase assays) and use QSAR models (CoMFA, CoMSIA) to predict binding affinities. Validate with in vitro cytotoxicity assays (IC₅₀) and molecular docking (AutoDock Vina) .
Properties
IUPAC Name |
5-fluoroisoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FN/c10-9-3-1-2-7-6-11-5-4-8(7)9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZPWGDDACXZRFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70608052 | |
Record name | 5-Fluoroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70608052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
394-66-1 | |
Record name | 5-Fluoroisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=394-66-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70608052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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